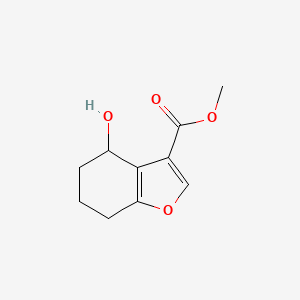

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofurans are heterocyclic compounds containing fused benzene and furan rings, and they are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the esterification of 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be compared with other similar compounds, such as:

4-Hydroxy-2-quinolones: These compounds also have hydroxyl and carboxylate functional groups and exhibit similar biological activities.

4,5,6,7-Tetrahydro-1H-indazoles: These compounds share the tetrahydrobenzofuran core structure and are used in similar research applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .

Biological Activity

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS number: 832721-34-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.2 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail specific activities and findings from recent studies.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines in human cell lines. For instance:

This suggests that this compound may be a promising candidate for further development as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to neutralize free radicals:

These results indicate that the compound may help mitigate oxidative stress-related diseases.

Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. A study reported the following findings:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Mechanism : The compound activates caspase pathways leading to programmed cell death.

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 18 µM

These findings suggest that this compound could be explored as a potential anticancer therapeutic agent.

Case Studies

-

Study on Inflammatory Models :

A study conducted on animal models of arthritis demonstrated that administration of this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals. -

Oxidative Stress in Diabetes :

In diabetic rats subjected to oxidative stress tests, treatment with this compound resulted in lower levels of malondialdehyde (a marker of oxidative damage) and increased levels of glutathione (an antioxidant), indicating protective effects against oxidative damage.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H12O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5,7,11H,2-4H2,1H3 |

InChI Key |

IQQRJFOXTRUTNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C(CCC2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.